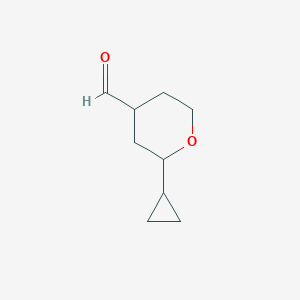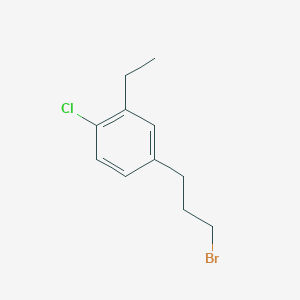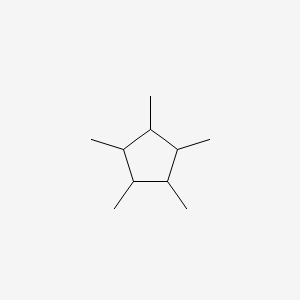
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C9H14O2 It features a tetrahydropyran ring substituted with a cyclopropyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydroxy olefin, using a catalyst like platinum or lanthanide triflates . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The aldehyde group is typically introduced through oxidation reactions, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods
Industrial production methods for 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced catalytic systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The cyclopropyl group can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, diazomethane, Simmons-Smith reagents.
Major Products
Oxidation: 2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 2-Cyclopropyltetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde and cyclopropyl functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can be compared with other similar compounds, such as:
Tetrahydropyran: A simpler analog without the cyclopropyl and aldehyde groups.
2-Cyclopropyltetrahydro-2H-pyran: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
Eigenschaften
CAS-Nummer |
1884203-52-4 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-cyclopropyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h6-9H,1-5H2 |
InChI-Schlüssel |
SSMAOQKRZDLYFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC(CCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)

![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)


![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)

![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
